Home > Products > Screening Compounds P134102 > (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide
(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide -

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide

Catalog Number: EVT-10986619
CAS Number:
Molecular Formula: C21H24FN3O3
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide is a complex organic molecule that belongs to the class of amides. This compound features a cyclohexane ring substituted with various functional groups, including an acetamido group and a pyridine moiety. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Source

This compound can be found in various scientific literature and patent databases, indicating its relevance in research and potential therapeutic applications. Notably, it appears in patent documents related to the synthesis of novel chemical entities with biological activity .

Classification

The compound is classified as an amide, which is characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom. The specific stereochemistry indicated by the (1S,3R) notation suggests that the compound has chiral centers, which may influence its biological activity and pharmacokinetics.

Synthesis Analysis

Methods

The synthesis of (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide typically involves several steps:

  1. Formation of the Cyclohexane Framework: Initial reactions may involve cyclization processes to form the cyclohexane structure.
  2. Introduction of Functional Groups: The acetamido and pyridine groups are introduced through nucleophilic substitution reactions or coupling reactions.
  3. Fluorination: The incorporation of the fluorine atom on the aromatic ring can be achieved using fluorinating agents under controlled conditions.

Technical Details

The synthesis may require specific catalysts and reagents, such as palladium-based catalysts for cross-coupling reactions or specialized fluorinating agents to achieve selective substitution on the aromatic ring . Reaction conditions, including temperature and solvent choice, play crucial roles in optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide can be represented as follows:

C17H20FN3O3\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}

This indicates a molecular weight of approximately 345.36 g/mol.

Data

Crystallographic studies may provide insights into bond lengths, angles, and molecular conformation. Such data are essential for understanding the compound's reactivity and interactions with biological targets .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amides, including hydrolysis, where it can be converted back to its corresponding carboxylic acid and amine under acidic or basic conditions. Additionally, it may participate in coupling reactions to form more complex structures.

Technical Details

Reactions involving this compound would require careful control of conditions to prevent unwanted side reactions. For instance, protecting groups might be necessary during multi-step syntheses to preserve sensitive functional groups .

Mechanism of Action

Process

The mechanism of action for compounds like (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide typically involves interaction with specific biological targets such as enzymes or receptors. The presence of the pyridine group may facilitate binding to active sites due to its electron-withdrawing properties.

Data

Quantitative structure-activity relationship studies could provide data on how variations in structure affect biological activity, guiding further development and optimization .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Specific melting point data would need to be obtained from experimental studies.
  • Solubility: Solubility in various solvents can indicate potential bioavailability.

Chemical Properties

Chemical properties include stability under different pH conditions and reactivity with nucleophiles or electrophiles. Such properties are crucial for predicting behavior in biological systems.

Relevant analyses might include:

  • Spectroscopic Methods: Nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.
  • Thermal Analysis: Differential scanning calorimetry to assess stability under thermal stress.
Applications

Scientific Uses

This compound may have applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting diseases such as cancer or bacterial infections.
  • Biochemical Research: Investigating mechanisms of action related to specific biological pathways influenced by the compound's structural characteristics.
Therapeutic Target Identification and Validation

Role of Cyclin-Dependent Kinase 9 in Hematological Malignancies and Proliferative Disorders

Cyclin-Dependent Kinase 9 functions as the catalytic core of the positive transcription elongation factor b complex, which phosphorylates the carboxyl-terminal domain of RNA Polymerase II at serine 2 residue. This post-translational modification represents the critical molecular switch enabling transcriptional elongation of protein-coding genes. Hematological malignancies exhibit exceptional dependence on this kinase due to the pathological overexpression of short-lived oncoproteins with pro-survival functions, including myeloid cell leukemia 1 protein, B-cell lymphoma 2 protein, and myelocytomatosis oncogene. These anti-apoptotic factors maintain cancer cell viability despite genomic instability and therapeutic insults, with their transcripts exhibiting exceptionally short half-lives (approximately 30-90 minutes) that necessitate continuous transcriptional renewal [2] [4].

The oncogenic driver myelocytomatosis oncogene exemplifies this dependency mechanism. In high-grade B-cell lymphomas characterized by chromosomal rearrangements involving myelocytomatosis oncogene and B-cell lymphoma 2 and/or B-cell lymphoma 6, Cyclin-Dependent Kinase 9 activity becomes indispensable for maintaining the elevated expression of these oncogenes. Preclinical models demonstrate that selective Cyclin-Dependent Kinase 9 inhibition rapidly depletes myeloid cell leukemia 1 protein levels, inducing apoptosis in malignant cells within hours of exposure. This effect proves particularly potent in acute myeloid leukemia and aggressive lymphoma models, where survival pathways converge on these dynamically regulated oncoproteins. Clinical validation emerged from the first-in-human trial of enitociclib, where complete metabolic responses occurred in 29% (2/7) of patients with double-hit or triple-hit lymphomas refractory to conventional therapies. Remarkably, these responses progressively deepened over 5-8 months and remained durable beyond four years post-treatment cessation in some cases, demonstrating the fundamental role of this kinase in maintaining such malignancies [2] [5] [10].

Table 1: Key Oncoproteins Dependent on Cyclin-Dependent Kinase 9 Activity in Hematological Malignancies

OncoproteinFunctionTranscript Half-LifeMalignancies Dependent on Expression
Myeloid Cell Leukemia 1 ProteinAnti-Apoptotic B-Cell Lymphoma 2 Family Member30-60 minutesAcute Myeloid Leukemia, Diffuse Large B-Cell Lymphoma
Myelocytomatosis OncogeneTranscription Factor Regulating Proliferation20-30 minutesBurkitt Lymphoma, High-Grade B-Cell Lymphoma with Rearrangements
B-Cell Lymphoma 2 ProteinAnti-Apoptotic Regulator60-90 minutesChronic Lymphocytic Leukemia, Follicular Lymphoma
Cyclin D1Cell Cycle Progression Regulator60-120 minutesMantle Cell Lymphoma, Multiple Myeloma
X-Linked Inhibitor of Apoptosis ProteinCaspase Inhibitor60-90 minutesAcute Myeloid Leukemia, Myelodysplastic Syndromes

Validation of Cyclin-Dependent Kinase 9 as a High-Value Target in Oncological Research

The molecular validation of Cyclin-Dependent Kinase 9 extends beyond hematological contexts into diverse solid tumors. Transcriptomic analyses across The Cancer Genome Atlas cohorts demonstrate Cyclin-Dependent Kinase 9 overexpression in multiple cancer types, including prostate adenocarcinoma, where elevated expression correlates with reduced recurrence-free survival. Functional validation studies reveal that selective Cyclin-Dependent Kinase 9 inhibitors such as CDKI-73 achieve potent anti-tumor effects through dual mechanisms: rapid suppression of oncogenic transcription and disruption of epigenetic regulation networks. Mechanistically, these compounds inhibit phosphorylation of RNA Polymerase II at serine 2 within 30 minutes of treatment, causing premature termination of transcription elongation for genes with short half-life messenger RNA transcripts [3] [6].

The high-value nature of this target is further evidenced by its role in oncogenic signaling convergence. In castration-resistant prostate cancer, Cyclin-Dependent Kinase 9 phosphorylates androgen receptor at serine 81 residue, facilitating ligand-independent activation that drives therapeutic resistance. Simultaneously, it regulates super-enhancer networks controlling myelocytomatosis oncogene and bromodomain-containing protein 4 expression, creating a coordinated transcriptional program sustaining malignancy. Pharmacological inhibition with selective agents causes dose-dependent reduction in androgen receptor phosphorylation, bromodomain-containing protein 4 chromatin occupancy, and myelocytomatosis oncogene protein levels, confirming target engagement and downstream biological effects. Patient-derived organoid models of therapy-resistant prostate cancer demonstrate significant apoptosis induction following exposure to nanomolar concentrations of selective Cyclin-Dependent Kinase 9 inhibitors, validating the target across genetically diverse malignancies [3] [6].

The compound (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide exemplifies structure-based optimization for selective Cyclin-Dependent Kinase 9 inhibition. Its chemical structure incorporates a stereospecific cyclohexane carboxamide scaffold that enhances binding affinity and kinase selectivity. Patent literature indicates this chemical series achieves half-maximal inhibitory concentration values below 100 nanomolar against Cyclin-Dependent Kinase 9 while exhibiting minimal activity against other cyclin-dependent kinases, demonstrating the feasibility of developing highly specific inhibitors against this target [1] [9].

Comparative Analysis of Cyclin-Dependent Kinase 9 Inhibition versus Other Cyclin-Dependent Kinases

The human cyclin-dependent kinase family comprises twenty distinct enzymes categorized into three functional subgroups: cell cycle regulators (Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, Cyclin-Dependent Kinase 4, Cyclin-Dependent Kinase 6), transcriptional regulators (Cyclin-Dependent Kinase 7, Cyclin-Dependent Kinase 8, Cyclin-Dependent Kinase 9, Cyclin-Dependent Kinase 12, Cyclin-Dependent Kinase 13), and atypical members with specialized functions (Cyclin-Dependent Kinase 5, Cyclin-Dependent Kinase 14-20). Therapeutic targeting strategies must account for profound functional differences between these subgroups. While cell cycle cyclin-dependent kinases regulate discrete phases of proliferation through phosphorylation of retinoblastoma protein and related substrates, transcriptional cyclin-dependent kinases modulate gene expression through RNA Polymerase II phosphorylation and mediator complex regulation [4] [7].

Cyclin-Dependent Kinase 9 exhibits distinctive biological and pharmacological properties compared to other cyclin-dependent kinases:

  • Mechanistic Specificity: Unlike pan-cyclin-dependent kinase inhibitors (e.g., flavopiridol, dinaciclib) that simultaneously inhibit multiple cyclin-dependent kinases, next-generation selective agents demonstrate over 100-fold selectivity for Cyclin-Dependent Kinase 9 versus Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, Cyclin-Dependent Kinase 4, Cyclin-Dependent Kinase 6, and Cyclin-Dependent Kinase 7. This selectivity profile minimizes neutropenia and other hematological toxicities historically associated with cell cycle cyclin-dependent kinase inhibition [2] [10].
  • Transcriptional Targeting: Cyclin-Dependent Kinase 9 inhibition disproportionately affects genes with short-lived messenger RNA transcripts and proteins, particularly anti-apoptotic factors. In contrast, Cyclin-Dependent Kinase 7 inhibition broadly disrupts transcription initiation through impaired RNA Polymerase II carboxy-terminal domain phosphorylation at serine 5 and serine 7 residues. Cyclin-Dependent Kinase 8 inhibition modulates mediator complex activity without directly blocking transcription elongation [4] [7].
  • Therapeutic Index: Selective Cyclin-Dependent Kinase 9 inhibitors achieve therapeutic effects at concentrations that spare essential housekeeping gene expression. Transcriptomic analyses reveal preferential suppression of oncogenic pathways (myelocytomatosis oncogene, androgen receptor, nuclear factor kappa B) over cell cycle regulators following Cyclin-Dependent Kinase 9 inhibition, whereas pan-inhibitors non-selectively downregulate global transcription [3] [6].

Table 2: Comparative Selectivity Profile of Cyclin-Dependent Kinase 9 Inhibitors Versus Other Cyclin-Dependent Kinase Classes

Cyclin-Dependent KinasePrimary FunctionSelectivity Index (Cyclin-Dependent Kinase 9 Inhibitors vs. Target)Consequence of Inhibition
Cyclin-Dependent Kinase 9Transcriptional Elongation1 (Reference)Depletion of Short-Lived Oncoproteins
Cyclin-Dependent Kinase 4Cell Cycle Progression>100-foldReversible Cytostasis
Cyclin-Dependent Kinase 6Cell Cycle Progression>100-foldReversible Cytostasis
Cyclin-Dependent Kinase 2S Phase Entry/DNA Replication>50-foldDNA Damage Accumulation
Cyclin-Dependent Kinase 1Mitotic Regulation>100-foldMitotic Arrest
Cyclin-Dependent Kinase 7Transcription Initiation/CDK Activation>30-foldGlobal Transcription Shutdown
Cyclin-Dependent Kinase 12Transcriptional Termination>20-foldDNA Damage Response Defects

The development of (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide reflects this therapeutic selectivity paradigm. Its chemical structure—featuring a chloro-substituted pyridine core linked to a fluorinated methoxyphenyl moiety and stereospecific acetamido-cyclohexane carboxamide—optimizes interactions within the adenosine triphosphate binding pocket of Cyclin-Dependent Kinase 9 while sterically hindering binding to cell cycle cyclin-dependent kinases. This design principle achieves targeted suppression of oncogenic transcription without inducing broad antiproliferative effects that cause dose-limiting toxicities, positioning selective Cyclin-Dependent Kinase 9 inhibitors as promising agents for combination regimens in oncology [1] [9].

Properties

Product Name

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide

IUPAC Name

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide

Molecular Formula

C21H24FN3O3

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1

InChI Key

QNWXRLPZIFMTBK-DOTOQJQBSA-N

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.